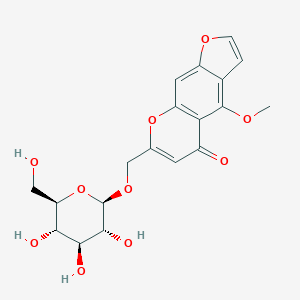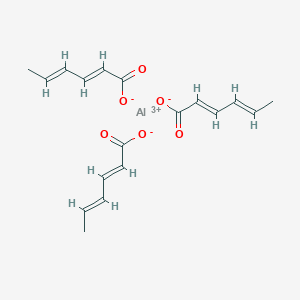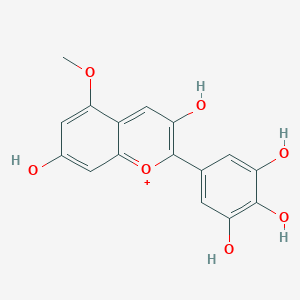
N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline (DPTS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPTS is a photochromic compound that can undergo reversible color changes upon exposure to light. This property makes it a useful tool in various applications, including molecular switches, optical storage devices, and sensors. In
作用機序
The photochromic properties of N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline are due to its molecular structure, which contains an azobenzene group. Upon exposure to light, the azobenzene group undergoes a cis-trans isomerization, leading to a change in the molecular structure and color of N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline. The mechanism of this process is complex and involves multiple steps, including the absorption of light, energy transfer, and isomerization.
Biochemical and Physiological Effects
N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a potentially useful tool in biological imaging studies. N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has also been used in drug delivery systems, where it can be used to release drugs in response to light.
実験室実験の利点と制限
N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has several advantages for use in lab experiments, including its reversible photochromic properties, biocompatibility, and non-toxicity. However, there are also limitations to its use, including the complex synthesis process, the need for specialized equipment for photochromic studies, and the limited availability of pure N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline.
将来の方向性
There are several potential future directions for N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline research. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the use of N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline in new applications, such as in the development of new drug delivery systems or in the study of protein-protein interactions. Finally, there is potential for the development of new photochromic compounds based on the structure of N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline, which could have even more unique properties and applications.
Conclusion
In conclusion, N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline (N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline) is a unique chemical compound with photochromic properties that have found use in various scientific research fields. Its reversible color changes upon exposure to light make it a useful tool in molecular switches, optical storage devices, sensors, and biological imaging studies. While there are limitations to its use, there is potential for the development of new synthesis methods and applications in the future.
合成法
The synthesis of N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline involves multiple steps, starting with the reaction of N,N-dimethylaniline with p-nitrobenzene diazonium salt to form N,N-dimethyl-4-nitrosoaniline. The reaction of this compound with trimethylsilyl chloride produces N,N-dimethyl-4-trimethylsilyloxyaniline, which is then reacted with phenylhydrazine to form N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline. The overall process is complex and requires careful control of reaction conditions and purification steps to obtain high yields of pure N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline.
科学的研究の応用
N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has found use in various scientific research fields due to its unique photochromic properties. It can be used as a molecular switch in optical storage devices, where it can be switched between two states by exposing it to different wavelengths of light. N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has also been used as a sensor for detecting metal ions and other analytes. In addition, N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has been used in biological imaging studies, where it can be used to track the movement of specific molecules in living cells.
特性
CAS番号 |
18057-53-9 |
|---|---|
分子式 |
C17H23N3Si |
分子量 |
297.5 g/mol |
IUPAC名 |
N,N-dimethyl-4-phenyldiazenyl-3-trimethylsilylaniline |
InChI |
InChI=1S/C17H23N3Si/c1-20(2)15-11-12-16(17(13-15)21(3,4)5)19-18-14-9-7-6-8-10-14/h6-13H,1-5H3 |
InChIキー |
VMZIPQJZZXSLRV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)[Si](C)(C)C |
正規SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)[Si](C)(C)C |
同義語 |
N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)












